Cinchomeronate(2-)
Description
Cinchomeronate(2−) (C9H5NO4<sup>2−</sup>) is a dianionic organic compound derived from cinchomeronic acid (pyridine-2,5-dicarboxylic acid) through deprotonation of its two carboxylic acid groups. It is a bicyclic aromatic system with two carboxylate groups at the 2- and 5-positions of the pyridine ring. This structural arrangement confers unique chemical properties, such as strong chelation capabilities with transition metals and pH-dependent solubility .
Properties
IUPAC Name |
pyridine-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYSADWCWFFZKR-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)[O-])C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3NO4-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Cinchomeronate(2−) shares structural similarities with other dianionic carboxylates, such as oxalate(2−) (C2O4<sup>2−</sup>) and phthalate(2−) (C8H4O4<sup>2−</sup>). Key differences arise from the presence of the pyridine ring in cinchomeronate(2−), which introduces nitrogen-based Lewis basicity and enhanced aromatic stability compared to purely aliphatic or benzene-based systems.
Table 1: Comparative Properties of Cinchomeronate(2−) and Analogues
Metal Coordination Behavior
Cinchomeronate(2−) exhibits stronger metal-binding affinity than oxalate(2−) due to the additional lone pair on the pyridine nitrogen. This property is critical in industrial applications such as catalysis or wastewater treatment .
Stability and Reactivity
The pyridine ring in cinchomeronate(2−) enhances thermal and oxidative stability compared to aliphatic carboxylates like oxalate(2−). However, its reactivity toward electrophiles is reduced relative to phthalate(2−), as the electron-withdrawing pyridine ring deactivates the aromatic system. This makes cinchomeronate(2−) less prone to sulfonation or nitration reactions compared to phthalate derivatives .
Analytical Differentiation
Analytical methods such as infrared spectroscopy (IR) and X-ray diffraction (XRD) can distinguish cinchomeronate(2−) from analogues. For instance:
- IR Spectra : The presence of pyridine ring vibrations (~1600 cm<sup>−1</sup>) and asymmetric carboxylate stretching (~1550 cm<sup>−1</sup>) provides a unique fingerprint .
- XRD Patterns : Metal-cinchomeronate complexes exhibit distinct crystal lattices due to the planar pyridine system, unlike the tetrahedral coordination common in oxalate-metal complexes .
Research Findings and Industrial Relevance
Catalysis : Pyridine-based carboxylates are used in asymmetric catalysis, leveraging their chiral centers and metal-binding sites .
Environmental Chemistry : Oxalate-type ligands are employed in heavy-metal sequestration (e.g., cadmium oxalate ), suggesting cinchomeronate(2−) could serve a similar role with enhanced efficiency.
Pharmaceuticals : Related heterocyclic carboxylates (e.g., ranitidine derivatives ) demonstrate bioactivity, hinting at possible medicinal applications for cinchomeronate complexes.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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